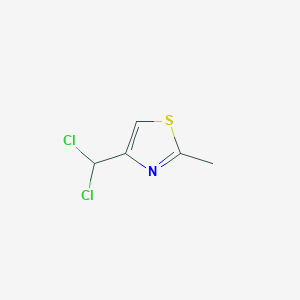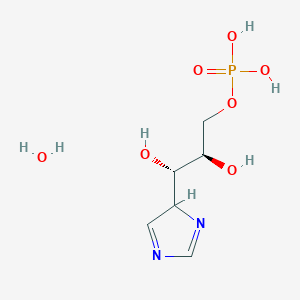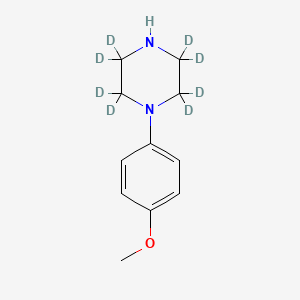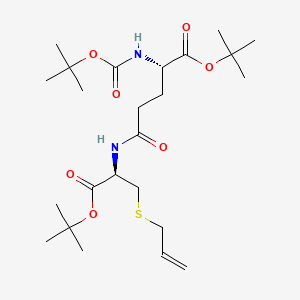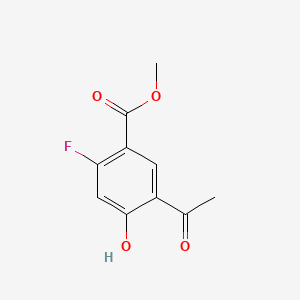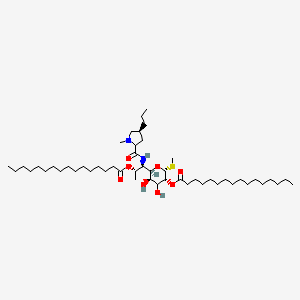
7-Epi-lincomycin 2,7-Dipalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of 7-Epi-lincomycin 2,7-Dipalmitate involves synthetic routes that typically include esterification reactions. The compound is synthesized by reacting lincomycin with palmitic acid under specific conditions to form the diester . Industrial production methods often involve large-scale esterification processes, ensuring high purity and yield .
Analyse Chemischer Reaktionen
7-Epi-lincomycin 2,7-Dipalmitate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
7-Epi-lincomycin 2,7-Dipalmitate has a wide range of scientific research applications:
Chemistry: It is used as a reference material in synthetic chemistry for developing new compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Due to its antibacterial properties, it is investigated for potential therapeutic applications.
Industry: It is used in the production of antibacterial agents and other biochemical products
Wirkmechanismus
The mechanism of action of 7-Epi-lincomycin 2,7-Dipalmitate involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action disrupts bacterial growth and replication, making it an effective antibacterial agent. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition.
Vergleich Mit ähnlichen Verbindungen
7-Epi-lincomycin 2,7-Dipalmitate is similar to other lincomycin derivatives, such as Lincomycin 2-Palmitate. it is unique due to its diester structure, which enhances its antibacterial activity. Similar compounds include:
Lincomycin 2-Palmitate: A monoester with antibacterial properties.
This compound-d62: A labeled version used for specific research applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C50H94N2O8S |
|---|---|
Molekulargewicht |
883.4 g/mol |
IUPAC-Name |
[(2R,3R,5R,6R)-6-[(1R,2S)-2-hexadecanoyloxy-1-[[(4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate |
InChI |
InChI=1S/C50H94N2O8S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(53)58-39(4)44(51-49(57)41-37-40(34-9-3)38-52(41)5)47-45(55)46(56)48(50(60-47)61-6)59-43(54)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,55-56H,7-38H2,1-6H3,(H,51,57)/t39-,40-,41?,44+,45+,46?,47+,48+,50+/m0/s1 |
InChI-Schlüssel |
GPOWABJRHPQHAC-QQNRWHOSSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@H](O[C@@H]([C@@H](C1O)O)[C@@H]([C@H](C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2C[C@@H](CN2C)CCC)SC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2CC(CN2C)CCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


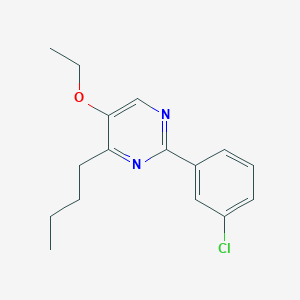
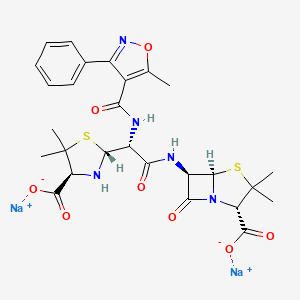
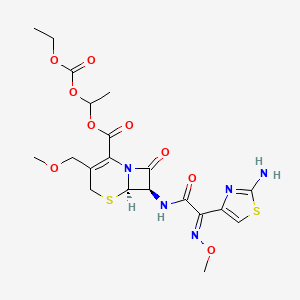
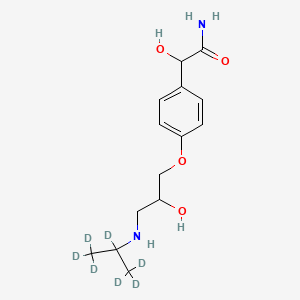
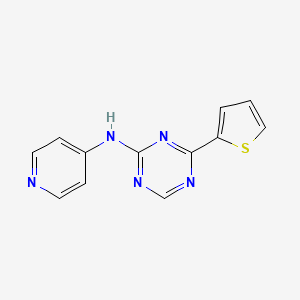
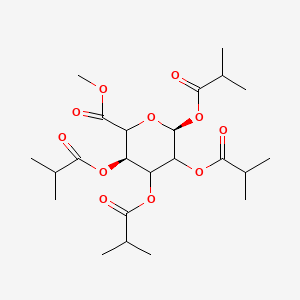
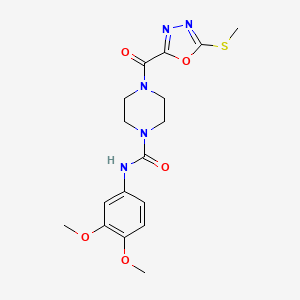
![N-(3,4-dimethoxyphenyl)-6-(1H-indol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859772.png)
![[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide](/img/structure/B13859777.png)
